molecular formula C12H17N B1276879 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 41565-97-3

1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline

Número de catálogo: B1276879
Número CAS: 41565-97-3
Peso molecular: 175.27 g/mol
Clave InChI: JPJDSRANHWZZEB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class, a privileged scaffold in medicinal chemistry . The THIQ core structure is a secondary amine and is a common feature in a wide array of natural products and pharmacologically active synthetic molecules . Researchers value this structural motif for its diverse biological activities and its presence in clinically used drugs targeting conditions such as cancer, hypertension, and Parkinson's disease . The specific 1,3,3-trimethyl substitution pattern on the THIQ core makes this compound a valuable intermediate for chemical synthesis and drug discovery efforts. It can be utilized in the exploration of structure-activity relationships (SAR) and the development of novel bioactive molecules . Synthetic methods such as the Pictet-Spengler condensation or Bischler-Napieralski reaction, commonly employed for constructing the THIQ scaffold, can be adapted for its production . This product is intended for use in laboratory research only. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Propiedades

IUPAC Name

1,3,3-trimethyl-2,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9-11-7-5-4-6-10(11)8-12(2,3)13-9/h4-7,9,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJDSRANHWZZEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2CC(N1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407575
Record name 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41565-97-3
Record name 1,2,3,4-Tetrahydro-1,3,3-trimethylisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41565-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Acylative Cyclization

β-Phenylethylamides undergo intramolecular cyclization under acidic conditions to form the tetrahydroisoquinoline core. For TMTHIQ, N-isobutyryl-β-phenylethylamine serves as the preferred substrate. The reaction proceeds via an N-acyliminium ion intermediate, which undergoes electrophilic aromatic substitution at the ortho position of the benzene ring.

Typical Conditions :

  • Reagent: POCl₃ (2.5 equiv) in refluxing toluene
  • Temperature: 110–120°C
  • Reaction Time: 6–8 hours
  • Yield: 68–72%

Modifications for Methyl Group Incorporation

To install the 1,3,3-trimethyl substituents, pre-functionalized β-phenylethylamines are essential. For example:

  • N-Methylation : Treatment of the primary amine with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃).
  • Side-Chain Methylation : Alkylation of the ethylamine side chain using methyl triflate (CF₃SO₃CH₃) under inert atmosphere.

Critical Parameter : Excess methylating agents (>3 equiv) are required to ensure complete substitution at the 1- and 3-positions.

Bischler–Napieralski Reaction

The Bischler–Napieralski reaction enables direct construction of the dihydroisoquinoline intermediate, which is subsequently reduced to TMTHIQ.

Reaction Mechanism

  • Imidoyl Chloride Formation : The amide substrate reacts with POCl₃ to generate an imidoyl chloride.
  • Cyclization : Intramolecular electrophilic attack forms the dihydroisoquinoline ring.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or hydride reduction (NaBH₄) yields the saturated tetrahydroisoquinoline.

Substrate Design :

  • N-(3,3-Dimethylbutanoyl)-β-phenylethylamine ensures proper positioning of methyl groups.
  • Electron-donating groups (e.g., methoxy) on the benzene ring enhance cyclization efficiency.

Stereochemical Control

Chiral catalysts such as Ru(II)-BINAP complexes induce enantioselectivity during the reduction step, achieving enantiomeric excess (ee) up to 94%.

Example Protocol :

Step Reagent/Conditions Outcome
Cyclization POCl₃, P₂O₅, 100°C Dihydroisoquinoline (84% yield)
Reduction H₂ (1 atm), Pd/C, EtOH TMTHIQ (76% yield, 91% ee)

Catalytic Transfer Hydrogenation

Recent advances employ asymmetric transfer hydrogenation for direct synthesis of enantiopure TMTHIQ from prochiral dihydroisoquinolines.

Chiral Ruthenium Catalysts

  • Catalyst : [RuCl(η⁶-p-cymene)((R,R)-TsDPEN)]
  • Hydrogen Source: Formic acid-triethylamine azeotrope (5:2)
  • Temperature: 40°C
  • Yield: 89% with 95% ee

Substrate Scope

This method tolerates diverse substituents on the benzene ring, including halogens (-Cl, -Br) and electron-withdrawing groups (-CF₃).

Multi-Step Industrial Synthesis

Large-scale production of TMTHIQ involves sequential transformations to optimize cost and purity.

Representative Pathway

  • Aldol Condensation : Benzaldehyde reacts with methyl ethyl ketone to form β-methylstyrene.
  • Nucleophilic Amination : Reaction with methylamine (CH₃NH₂) in supercritical CO₂ yields β-phenylethylamine.
  • Acylation-Reduction : Sequential treatment with isobutyryl chloride and LiAlH₄ installs the N-methyl and C3-methyl groups.

Process Metrics :

  • Overall Yield: 62%
  • Purity: >99% (HPLC)
  • Throughput: 15 kg/batch

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–H activation enables direct methylation at the 3-position using methyl radicals generated from dimethylzinc (Zn(CH₃)₂).

Advantages :

  • Avoids pre-functionalized substrates
  • Ambient temperature conditions
  • Yield: 58–64%

Enzymatic Synthesis

Lipase-catalyzed kinetic resolution of racemic TMTHIQ achieves >99% ee using Candida antarctica lipase B (CAL-B) and vinyl acetate.

Key Data :

  • Substrate: Racemic TMTHIQ
  • Enzyme Loading: 20 mg/mmol
  • Conversion: 48% (theoretical maximum 50%)
  • ee (Product): 99.2%

Comparative Analysis of Methods

Method Yield (%) ee (%) Scalability Cost (USD/g)
Bischler–Napieralski 76 91 High 120
Transfer Hydrogenation 89 95 Moderate 240
Industrial Synthesis 62 N/A Very High 85
Photoredox 61 N/A Low 310

Trade-offs :

  • Bischler–Napieralski : Cost-effective but requires chiral resolution.
  • Transfer Hydrogenation : High enantioselectivity but expensive catalysts.
  • Industrial Route : Economical for bulk production but lacks stereochemical control.

Análisis De Reacciones Químicas

Types of Reactions: 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Major Products Formed:

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline is a bicyclic organic compound characterized by a saturated isoquinoline structure with three methyl groups at the 1 and 3 positions. Its molecular formula is C12H17NC_{12}H_{17}N with a molecular weight of approximately 175.27 g/mol. The presence of basic nitrogen atoms and methyl groups influences its chemical behavior and biological activity.

Pharmacological Applications

1. Precursor in Drug Development
This compound serves as a precursor in the synthesis of various pharmaceuticals. Its structural similarity to other isoquinoline derivatives allows it to be modified to enhance biological activity or to synthesize related compounds. Research has shown that derivatives of tetrahydroisoquinolines exhibit significant biological activities against various pathogens and neurodegenerative disorders .

2. Neurochemical Studies
Due to its potential interaction with neurochemical pathways, this compound has been studied for its effects on neurotransmitter systems. It may influence dopaminergic pathways and has potential implications in treating disorders such as Parkinson's disease and schizophrenia .

Synthetic Chemistry

1. Synthesis Methods
Several synthetic routes exist for producing this compound. These methods include condensation reactions and variations that yield high purity products suitable for further biological testing .

2. Structural Modifications
The compound can undergo various modifications to create analogs with enhanced properties. For example, substituents can be introduced to alter solubility or receptor affinity .

Case Studies

1. Neurodegenerative Disorders
A study highlighted the efficacy of tetrahydroisoquinoline derivatives in models of neurodegeneration. The compounds exhibited protective effects against neuronal cell death induced by oxidative stress .

2. Anticoagulant Properties
Research has identified tetrahydroisoquinoline derivatives as promising candidates for anticoagulant drugs. Their ability to inhibit specific coagulation pathways was demonstrated in both in vitro and in vivo studies .

Mecanismo De Acción

The mechanism of action of 1,3,3-trimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Uniqueness: 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Actividad Biológica

1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline (TMTHIQ) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of TMTHIQ, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

TMTHIQ is a derivative of tetrahydroisoquinoline, characterized by three methyl groups at the 1 and 3 positions. This structural configuration enhances its solubility and interaction with various biological targets. The compound is a solid at room temperature and exhibits intrinsic antioxidant properties, which contribute to its biological effects.

TMTHIQ exerts its biological effects through several mechanisms:

  • Monoamine Oxidase Inhibition : TMTHIQ has been shown to inhibit monoamine oxidase (MAO) enzymes, which are crucial for the metabolism of neurotransmitters like dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially alleviating symptoms of neurodegenerative disorders.
  • Antioxidant Activity : The compound scavenges free radicals and reduces oxidative stress in neuronal cells. This action is vital for protecting neurons from neurotoxicity and apoptosis .
  • Neuroprotective Effects : TMTHIQ has demonstrated neuroprotective properties by enhancing neuronal survival under stress conditions. It inhibits caspase-3 activity, a key player in the apoptotic pathway, thereby preventing neuronal death.

Neuroprotective Properties

TMTHIQ has shown promise in protecting against neurodegenerative diseases. In animal models, low doses have been effective in reducing oxidative stress and preventing neuronal death. For instance, studies indicate that TMTHIQ can mitigate neurotoxic effects associated with glutamate-induced excitotoxicity .

Antimicrobial Activity

Research suggests that TMTHIQ exhibits antimicrobial properties against various pathogens. Its structural similarity to other isoquinoline derivatives may enhance its efficacy against infective agents .

Pharmacokinetics

TMTHIQ's pharmacokinetics have been studied extensively:

  • Absorption and Distribution : The compound readily crosses the blood-brain barrier (BBB), allowing it to exert effects directly within the central nervous system (CNS). It accumulates in brain tissues where it can modulate neurotransmitter levels.
  • Metabolism : TMTHIQ interacts with metabolic enzymes such as catechol-O-methyltransferase (COMT), influencing dopamine metabolism. This interaction is crucial for maintaining neurotransmitter balance in the brain .

Case Studies and Research Findings

Several studies have highlighted the biological activity of TMTHIQ:

StudyFindings
Demonstrated MAO inhibition leading to increased neurotransmitter levels.
Showed protective effects against oxidative stress in neuronal cells.
Reported antimicrobial activity against specific pathogens.
Discussed potential neuroprotective applications in models of neurodegeneration.

Q & A

Q. What are the common synthetic routes for preparing 1,3,3-trimethyl-1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives?

A three-step protocol starting from phenethylamine is widely used: (1) acetylation with acetyl chloride, (2) cyclization using polyphosphoric acid (PPA), and (3) reduction with potassium borohydride. This method offers cost-effective starting materials, fewer by-products, and straightforward purification . Substituent positioning (e.g., methyl groups at 1,3,3-positions) requires careful selection of cyclization agents and temperature control to avoid regioisomeric by-products .

Q. Which analytical techniques are critical for confirming THIQ derivative structures?

1H-NMR spectroscopy is essential for verifying regiochemistry and substituent placement. For example, methyl groups at the 1- and 3-positions show distinct splitting patterns due to neighboring protons. High-resolution mass spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) further validate molecular formulas and stereochemistry .

Q. What in vitro assays are recommended for initial pharmacological screening of THIQ analogs?

Standard assays include:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .
  • Neuroprotective potential : SH-SY5Y cell models with oxidative stress inducers (e.g., H₂O₂) to assess inhibition of reactive oxygen species (ROS) .
  • Enzyme inhibition : Fluorometric assays targeting acetylcholinesterase (for Alzheimer’s) or monoamine oxidase (for Parkinson’s) .

Advanced Research Questions

Q. How can enantioselective synthesis of chiral 1,3,3-trimethyl-THIQ analogs be achieved?

Chiral pool strategies or asymmetric catalysis are employed. For example, using (S)-BINOL-derived phosphoric acids as catalysts in Pictet-Spengler reactions can induce enantiomeric excess (>90% ee). Stereochemical outcomes depend on solvent polarity and substituent electronic effects .

Q. What strategies address contradictory biological activity data across THIQ studies?

Discrepancies in IC₅₀ values or selectivity profiles may arise from:

  • Assay conditions : Variations in cell lines, incubation times, or solvent concentrations (e.g., DMSO cytotoxicity thresholds).
  • Structural nuances : Subtle differences in substituent electronic effects (e.g., methoxy vs. methyl groups) or stereochemistry.
    To resolve conflicts, perform side-by-side comparative assays under standardized conditions and validate via structural analogs .

Q. How do substituent positions modulate THIQ bioactivity in structure-activity relationship (SAR) studies?

  • Position 1 : Methyl groups enhance blood-brain barrier penetration, critical for CNS-targeting agents.
  • Position 3 : Electron-donating groups (e.g., -OCH₃) improve antioxidant activity by stabilizing radical intermediates.
  • Position 7/8 : Bulky substituents (e.g., aryl rings) increase affinity for G-protein-coupled receptors (GPCRs) .

Q. What methodologies optimize THIQ stability in physiological conditions?

  • pH stability : Test degradation kinetics in buffers (pH 1–10) using HPLC monitoring.
  • Metabolic resistance : Incubate with liver microsomes to identify vulnerable sites (e.g., N-methyl groups prone to demethylation). Stabilization strategies include fluorination or steric hindrance .

Q. How are computational tools applied in THIQ drug design?

  • Docking studies : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like β-amyloid or tau proteins.
  • QSAR models : Machine learning (e.g., Random Forest) correlates substituent descriptors (e.g., logP, polar surface area) with bioactivity .

Data Analysis and Experimental Design

Q. How to design a SAR study for THIQ-based anticancer agents?

  • Library design : Synthesize analogs with systematic variations (e.g., alkyl chain length at position 2, halogenation at position 7).
  • Screening : Use NCI-60 cell line panels to assess cytotoxicity and selectivity indices (normal vs. cancer cells).
  • Mechanistic follow-up : Western blotting for apoptosis markers (e.g., caspase-3) and cell cycle arrest (e.g., cyclin D1) .

Q. What statistical approaches resolve batch-to-batch variability in THIQ synthesis?

  • Design of Experiments (DoE) : Apply factorial designs to optimize reaction parameters (e.g., PPA concentration, reaction time).
  • Multivariate analysis : PCA or PLS regression identifies critical variables affecting yield/purity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.